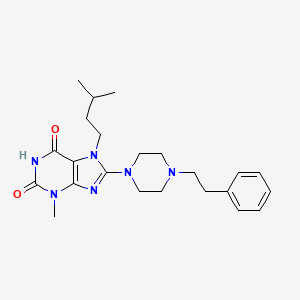
2,3-Dibromo-4,5-diethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-4,5-diethoxybenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the benzaldehyde family and is commonly used in the synthesis of various organic compounds. In
Aplicaciones Científicas De Investigación
2,3-Dibromo-4,5-diethoxybenzaldehyde has been extensively studied for its potential applications in scientific research. This compound has been shown to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of cancer and other diseases. Additionally, 2,3-Dibromo-4,5-diethoxybenzaldehyde has been used as a reagent in organic synthesis reactions.
Mecanismo De Acción
The exact mechanism of action of 2,3-Dibromo-4,5-diethoxybenzaldehyde is not fully understood. However, it is believed that the compound exerts its antimicrobial and antifungal effects by disrupting the cell membrane of microorganisms. It may also interfere with the synthesis of nucleic acids and proteins, which are essential for the growth and survival of microorganisms. The anti-inflammatory effects of 2,3-Dibromo-4,5-diethoxybenzaldehyde are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2,3-Dibromo-4,5-diethoxybenzaldehyde has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various microorganisms, including bacteria, fungi, and yeasts. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2,3-Dibromo-4,5-diethoxybenzaldehyde has been shown to have cytotoxic effects on cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,3-Dibromo-4,5-diethoxybenzaldehyde in lab experiments is its ability to inhibit the growth of microorganisms. This makes it a useful tool for studying the effects of microorganisms on various biological systems. Additionally, 2,3-Dibromo-4,5-diethoxybenzaldehyde has been shown to have anti-inflammatory and cytotoxic effects, which make it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful handling and appropriate safety measures must be taken to ensure the safety of researchers.
Direcciones Futuras
There are several potential future directions for the study of 2,3-Dibromo-4,5-diethoxybenzaldehyde. One area of interest is the development of new drugs based on the anti-inflammatory and cytotoxic properties of this compound. Another potential direction is the investigation of the mechanism of action of 2,3-Dibromo-4,5-diethoxybenzaldehyde, which could lead to a better understanding of the effects of microorganisms on biological systems. Additionally, further studies could be conducted to explore the potential use of this compound in the treatment of other diseases.
Métodos De Síntesis
2,3-Dibromo-4,5-diethoxybenzaldehyde can be synthesized in various ways. One of the most common methods involves the reaction of 2,3-dibromo-4,5-dimethoxybenzaldehyde with ethanol in the presence of a strong acid catalyst. This reaction leads to the formation of 2,3-Dibromo-4,5-diethoxybenzaldehyde. The purity of the compound can be improved by recrystallization and other purification techniques.
Propiedades
IUPAC Name |
2,3-dibromo-4,5-diethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O3/c1-3-15-8-5-7(6-14)9(12)10(13)11(8)16-4-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZSNDMZMYLNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-Cyanopyridin-2-yl)oxycyclohexyl]prop-2-enamide](/img/structure/B2770782.png)

![4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2770790.png)

![(4R)-4-((3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/no-structure.png)
![2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2770794.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2770796.png)




![6-amino-4-(3,4-dihydroxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2770803.png)